Cas no 50700-72-6 (Vecuronium Bromide)
Vecuronium Bromide Chemical and Physical Properties
Names and Identifiers
-
- Vecuronium Bromide
- Norcuron
- (+)-1-(3,17-Diacetoxy-2-piperidino-5-androstan-16-yl)-1-methylpiperidinium bromide
- Vecuronium Bromide Hydrate
- Vecuronium (bromide)
- VECURONIUM BROMIDE, EP
- 1-(3,17-Diacetoxy-2-piperidino-5-androstan-16-yl)-1-methylpiperidinium bromide
- 1-[(2β,3α,5α,16β,17β)-3,17-Bis(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-methyl-piperidinium bromide
- 1-[(2β,3α,5α,16β,17β)-3,17-Bis(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium Bromide Hydrate
- ORG NC 45
- vAcuronium
- MLS001424317
- D00767
- VECURONIUM BROMIDE [VANDF]
- PIPERIDINIUM, 1-((2.BETA.,3.ALPHA.,5.ALPHA.,16.BETA.,17.BETA.)-3,17-BIS(ACETYLOXY)-2-(1-PIPERIDINYL)ANDROSTAN-16-YL)-1-METHYL-, BROMIDE
- Vecuronium for system suitability, European Pharmacopoeia (EP) Reference Standard
- PANCURONIUM BROMIDE IMPURITY, VECURONIUM BROMIDE - [USP IMPURITY]
- 7E4PHP5N1D
- 1-((2S,3S,5S,10S,13S,16S,17R)-3,17-Diacetoxy-10,13-dimethyl-2-(piperidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-16-yl)-1-methylpiperidin-1-iumbromide
- VECURONIUM BROMIDE [EP MONOGRAPH]
- vecuronio bromuro
- AKOS007930694
- Bromide, Vecuronium
- VECURONIUM BROMIDE [MI]
- VECURONIUM BROMIDE (USP MONOGRAPH)
- NC-45
- Q27108523
- Vecuronii bromidum (INN-Latin)
- NCGC00167467-01
- VECURONIUM BROMIDE (MART.)
- Tox21_112471
- CCG-101147
- AC-2000
- 1-[(2Beta,3Alpha,5Alpha,16Beta,17Beta)-3,17-Bis(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium bromide hydrate
- M03AC03
- EN300-122368
- Musculax
- Piperidinium, 1-(3-alpha,17-beta-diacetoxy-2-beta-piperidino-5-alpha-androstan-16-beta-yl)-1-methyl-, bromide
- HMS2052I21
- 1-(3alpha,17beta-bis(acetoxy)-2beta-(1-piperidinyl)-5alpha-androstan-16beta-yl)-1-methylpiperidinium bromide
- Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-3,17-bis(acetyloxy)-2-(1-piperidinyl)androstan-16-yl)-1-methyl-, bromide
- 5alpha-Androstan-3alpha,17beta-diol, 16beta-pipecolinio-2beta-piperidino-,bromide,diacetate
- HY-B0118A
- VECURONIUM BROMIDE (EP MONOGRAPH)
- Vecuronium Hydrobromide
- PANCURONIUM BROMIDE IMPURITY, VECURONIUM BROMIDE-(USP IMPURITY)
- VECURONIUM BROMIDE [USP MONOGRAPH]
- Vecuronium bromide, European Pharmacopoeia (EP) Reference Standard
- vecronium bromide
- HMS3715L15
- Bromure de vecuronium [INN-French]
- EINECS 256-723-9
- (2beta,3alpha,5alpha,16beta,17beta)-3,17-bis(acetyloxy)-16-(1-methylpiperidinium-1-yl)-2-(piperidin-1-yl)androstane bromide
- VECURONIUM BROMIDE [MART.]
- 1-(3alpha,17beta-Dihydroxy-2beta-piperidino-5alpha-androstan-16beta,5alpha-yl)-1-methylpiperidinium bromide, diacetate
- 1-[(2beta,3alpha,5alpha,16beta,17beta)-3,17-Bis(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-methyl-piperidinium bromide
- VECURONIUM BROMIDE [INN]
- BCP06528
- DS-12625
- V0120
- Bromuro de vecuronio
- VECURONIUM BROMIDE [USP-RS]
- VECURONIUM BROMIDE [ORANGE BOOK]
- Vecuronii bromidum
- Bromuro de vecuronio (INN-Spanish)
- SR-01000763634
- Vecuronium for system suitability
- Vecuronium bromide (JAN/USP/INN)
- Q-101014
- [(2S,3S,10S,13S,16S,17R)-17-Acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
- 1-((2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3,17-diacetoxy-10,13-dimethyl-2-(piperidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-16-yl)-1-methylpiperidin-1-ium bromide
- ORG-NC 45
- VECURONIUM BROMIDE [JAN]
- SMR000471625
- VECURONIUM BROMIDE (EP IMPURITY)
- Pancuronium bromide impurity, vecuronium bromide -
- DTXCID003736
- Bromuro de vecuronio [INN-Spanish]
- Bromure de vecuronium
- HMS3884C15
- S1405
- 1-((2S,3S,5S,10S,13S,16S,17R)-3,17-Diacetoxy-10,13-dimethyl-2-(piperidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-16-yl)-1-methylpiperidin-1-ium bromide
- SCHEMBL22250
- Norcuron (TN)
- NC00397
- 1-[(2beta,3alpha,5alpha,16beta,17beta)-3,17-Bis(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium Bromide
- SR-01000763634-3
- Vecuronium Bromide, Pharmaceutical Secondary Standard; Certified Reference Material
- 1-[(1R,2S,3aS,3bR,5aS,7S,8S,9aS,9bS,11aS)-1,7-bis(acetyloxy)-9a,11a-dimethyl-8-(piperidin-1-yl)-hexadecahydro-1H-cyclopenta[a]phenanthren-2-yl]-1-methylpiperidin-1-ium bromide
- AKOS005145904
- CHEBI:9940
- Z1541759894
- PANCURONIUM BROMIDE IMPURITY D [EP IMPURITY]
- NS00078739
- CHEMBL1200629
- VECURONIUM BROMIDE [USAN]
- Vecuronium bromide [USAN:USP:INN:BAN:JAN]
- Bromure de vecuronium (INN-French)
- Hydrobromide, Vecuronium
- 1-[3alpha,17beta-bis(acetoxy)-2beta-(1-piperidinyl)-5alpha-androstan-16beta-yl]-1-methylpiperidinium bromide
- UNII-7E4PHP5N1D
- PANCURONIUM BROMIDE IMPURITY D (EP IMPURITY)
- MFCD00867762
- CAS-50700-72-6
- 50700-72-6
- [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
- Vecuronium bromide, United States Pharmacopeia (USP) Reference Standard
- Vecuronii bromidum [INN-Latin]
- VECURONIUM BROMIDE (USP-RS)
- Vecuronium bromide (USAN:USP:INN:BAN:JAN)
- Tox21_112471_1
- NSC 759184
- DTXSID1023736
- NSC-759184
- Vecuronium for peak identification, European Pharmacopoeia (EP) Reference Standard
- VECURONIUM BROMIDE [WHO-DD]
- (2beta,3alpha,5alpha,16beta,17beta)-3,17-diacetoxy-16-(1-methylpiperidinium-1-yl)-2-(piperidin-1-yl)androstane bromide
- CS-1881
- VECURONIUM BROMIDE [EP IMPURITY]
- NCGC00167467-03
- Vecuronium Bromide?
- GLXC-03043
- [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17S)-17-acetyloxy-10,13-dimethyl-16-(1-methyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)-2-(1-piperidyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate Bromide
- VEPSYABRBFXYIB-PWXDFCLTSA-M
-
- MDL: MFCD00867762
- Inchi: 1S/C34H57N2O4.BrH/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36;/h25-32H,6-22H2,1-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1
- InChI Key: VEPSYABRBFXYIB-PWXDFCLTSA-M
- SMILES: [Br-].O(C(C)=O)[C@H]1[C@H](C[C@H]2[C@@H]3CC[C@H]4C[C@@H]([C@H](C[C@]4(C)[C@H]3CC[C@@]21C)N1CCCCC1)OC(C)=O)[N+]1(C)CCCCC1
Computed Properties
- Exact Mass: 636.35000
- Monoisotopic Mass: 636.35
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 41
- Rotatable Bond Count: 6
- Complexity: 958
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: Not determined
- XLogP3: Not determined
- Topological Polar Surface Area: 55.8
Experimental Properties
- Color/Form: crystallization
- Density: ==
- Melting Point: 227-234°C
- Boiling Point: No data available
- Flash Point: No data available
- Solubility: In vitro: DMSO solubility ≥ 46 mg/ml (72.13 mm) * "≥" means soluble, but saturation unknown
- PSA: 55.84000
- LogP: 2.86660
- Merck: 9941
- Specific Rotation: +31.0 to +34.0° (c=1, 0.05mol/L HCl)
- Solubility: Not determined
- Vapor Pressure: No data available
Vecuronium Bromide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S26; S37/39
- RTECS:TN4875000
-
Hazardous Material Identification:
- Toxicity:LD50 in mice: 0.061 mg/kg i.v. (Buckett)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R36/37/38
- Safety Term:26-37/39
Vecuronium Bromide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Vecuronium Bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V859232-5g |
Vecuronium bromide |
50700-72-6 | ≥98% | 5g |
¥1,088.00 | 2022-09-28 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1627-100MG |
Vecuronium Bromide |
50700-72-6 | 100mg |
¥4650.31 | 2023-10-14 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001862 |
Vecuronium Bromide |
50700-72-6 | European Pharmacopoeia (EP) Reference Standard | ¥2919.71 | 2022-02-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BP1167 |
Vecuronium Bromide |
50700-72-6 | 100mg |
¥2122.94 | 2023-04-25 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000561 |
Vecuronium Bromide |
50700-72-6 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1711155-50MG |
Vecuronium Bromide |
50700-72-6 | 50mg |
¥3302.56 | 2024-12-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 76904-10MG |
Vecuronium Bromide |
50700-72-6 | 10MG |
1042.12 | 2021-05-14 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | V0120-100MG |
Vecuronium Bromide |
50700-72-6 | >98.0%(T)(HPLC) | 100mg |
¥390.00 | 2023-09-07 | |
| TRC | V102500-10mg |
Vecuronium Bromide |
50700-72-6 | 10mg |
$ 80.00 | 2023-09-05 | ||
| TRC | V102500-25mg |
Vecuronium Bromide |
50700-72-6 | 25mg |
$ 98.00 | 2023-09-05 |
Vecuronium Bromide Suppliers
Vecuronium Bromide Related Literature
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1. Molecular structure of vecuronium bromide, a neuromuscular blocking agent. Crystal structure, molecular mechanics and NMR investigationsHuub Kooijman,Vincent J. van Geerestein,Paul van der Sluis,Jan A. Kanters,Jan Kroon,Carel W. Funke,Jan Kelder J. Chem. Soc. Perkin Trans. 2 1991 1581
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Kazuki Yamamoto,Nao Yamaoka,Yu Imaizumi,Takunori Nagashima,Taiki Furutani,Takuji Ito,Yohei Okada,Hiroyuki Honda,Kazunori Shimizu Lab Chip 2021 21 1897
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3. Index pages
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Dmitriy N. Shurpik,Olga A. Mostovaya,Denis A. Sevastyanov,Oksana A. Lenina,Anastasiya S. Sapunova,Alexandra D. Voloshina,Konstantin A. Petrov,Irina V. Kovyazina,Peter J. Cragg,Ivan I. Stoikov Org. Biomol. Chem. 2019 17 9951
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5. The conformation of the A-ring fragment of neuromuscular blocking agents structurally related to pancuronium. X-Ray structure determinations, molecular mechanics calculations and molecular dynamics simulationsHuub Kooijman,Jan Kelder,Jan A. Kanters,Albert J. M. Duisenberg,Jan Kroona J. Chem. Soc. Perkin Trans. 2 1996 2133
Additional information on Vecuronium Bromide
Recent Advances in Vecuronium Bromide (50700-72-6) Research: A Comprehensive Review
Vecuronium Bromide (CAS: 50700-72-6) is a non-depolarizing neuromuscular blocking agent widely used in clinical anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures. As a derivative of the steroidal neuromuscular blocker pancuronium, vecuronium offers a favorable pharmacokinetic profile with minimal cardiovascular effects, making it a preferred choice in various surgical settings. Recent studies have further elucidated its mechanism of action, clinical applications, and potential novel uses, reinforcing its importance in modern anesthesiology.
A 2023 study published in the Journal of Anesthesia & Clinical Research investigated the molecular interactions of vecuronium bromide with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. Using cryo-electron microscopy and molecular docking simulations, researchers identified specific binding conformations of vecuronium to the α-subunit of nAChRs. These findings provide unprecedented structural insights into the competitive antagonism mechanism, explaining vecuronium's high selectivity and potency. The study also revealed subtle differences in binding affinity between vecuronium and its structural analogs, which may inform future drug design efforts.
Clinical research has continued to explore optimized dosing strategies for vecuronium bromide. A multicenter trial published in Anesthesiology (2024) compared weight-based versus lean body mass-based dosing in obese patients. The results demonstrated that lean body mass-adjusted dosing reduced the incidence of prolonged neuromuscular blockade by 38% while maintaining adequate surgical conditions. This finding has significant implications for precision anesthesia practice, particularly in the context of rising global obesity rates.
Emerging applications of vecuronium bromide have been investigated in critical care settings. A 2024 study in Intensive Care Medicine examined its use for facilitating mechanical ventilation in acute respiratory distress syndrome (ARDS) patients. The research showed that carefully titrated vecuronium infusions, when combined with appropriate sedation, improved ventilator synchrony and reduced barotrauma incidence without increasing critical illness polyneuropathy risk. However, the study emphasized the need for strict monitoring of neuromuscular function to avoid overdose complications.
Pharmacogenomic research has made significant strides in understanding interpatient variability in vecuronium response. A genome-wide association study (GWAS) published in Clinical Pharmacology & Therapeutics (2023) identified several single nucleotide polymorphisms (SNPs) in genes encoding nAChR subunits and drug-metabolizing enzymes that correlate with vecuronium sensitivity. These findings pave the way for personalized dosing algorithms that could optimize therapeutic outcomes while minimizing adverse effects.
Recent developments in vecuronium bromide formulation technology have focused on improving stability and shelf-life. A 2024 patent application describes a novel lyophilized formulation that maintains potency for up to 36 months at room temperature, addressing challenges in drug storage and transportation in resource-limited settings. This advancement could significantly expand access to safe neuromuscular blockade in developing countries.
Despite its established safety profile, new research has investigated rare adverse effects of vecuronium bromide. A pharmacovigilance analysis of FDA Adverse Event Reporting System (FAERS) data (2023) identified an association between vecuronium use and postoperative residual curarization in patients with specific comorbidities, prompting updates to clinical guidelines regarding postoperative monitoring requirements.
Looking forward, ongoing research is exploring the potential of vecuronium bromide derivatives with ultra-short durations of action for ambulatory procedures. Early-stage preclinical studies of modified vecuronium analogs show promise in achieving rapid onset and offset characteristics while maintaining cardiovascular stability. These developments could further expand the clinical utility of this important class of neuromuscular blocking agents.
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